molecular formula C24H38N8O6S2 B6288600 Spermine(N3HHN3 2TosOH) CAS No. 2453324-51-9

Spermine(N3HHN3 2TosOH)

Cat. No. B6288600
CAS RN: 2453324-51-9
M. Wt: 598.7 g/mol
InChI Key: OFYBGKXTXQYAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spermine(N3HHN3 2TosOH) is a chemical compound with the molecular formula C10H22N8C14H16O6S2 and a molecular weight of 254.34344.40 g/mol . It is also known as N1-(3-Aminopropyl)-N4-(3-azidopropyl)butane-1,4-diamine bistosylate .


Synthesis Analysis

The synthesis of spermine and its analogs has been discussed in several studies . The synthesis involves methods of selective protection of primary and secondary amino groups in the chemistry of polyamines . Various methods such as alkylation, Michael addition, nitrile reduction, Mitsunobu reaction, and reduction of amides, azides, Schiff bases are used .


Molecular Structure Analysis

The crystal structure of an apo-form of spermidine synthase from Kluyveromyces lactis (KlSpdS) at 1.9 Å resolution has been determined . A conformational change in the α6 helix linked to the gate-keeping loop, with approximately 40° outward rotation was observed .


Chemical Reactions Analysis

Spermine has been shown to interact with trypsin at pH 8.0 . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) . The fluorescence spectroscopy results indicated that the binding of spermine to trypsin was a spontaneous binding process .


Physical And Chemical Properties Analysis

Spermine is a polyamine and an organic molecule involved in cellular metabolism . The thermal stability of trypsin was investigated in the presence of spermine over a temperature range (from 293 K to 353 K) .

Scientific Research Applications

Spermine (N3HHN3 2TosOH) in Scientific Research Applications

Cancer Research Prostate Cancer: Spermine has been studied for its role in cancer research, particularly prostate cancer. Research has focused on targeting polyamines and key rate-limiting enzymes associated with spermine metabolism as a tool for therapy and chemoprevention, using various polyamine biosynthesis inhibitors and polyamine analogues .

Anti-Aging Studies: Spermine has shown promising results in anti-aging studies, exploring its ability to extend lifespan in model organisms such as worms and flies. Its potential implications in other areas of biology and medical research are also being investigated .

Plant Physiology and Stress Response: In agriculture, spermine plays a role in plant physiology and stress response. It has been shown to inhibit ethylene production in maize under drought stress, contributing to robust plant growth and development .

Gene Methylation and Lifespan Regulation: Spermine is involved in gene methylation, a mechanism that can influence lifespan regulation. In vitro studies demonstrated that spermine reversed changes induced by the inhibition of ornithine decarboxylase, whose activity decreases with aging .

RNA Interference (RNAi): Spermine-based compounds have been used to trigger RNA interference (RNAi) to therapeutically silence disease-related genes in human cells, generating new hope in novel and efficient siRNA therapeutics .

Non-Viral Gene Delivery Systems: Spermine-based protonatable surfactants have been designed, synthesized, and evaluated as non-viral pH-sensitive gene carriers, critical for effective intracellular gene delivery .

Mechanism of Action

Target of Action

Spermine is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . It is also involved in cellular metabolism .

Mode of Action

Spermine is synthesized from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .

Biochemical Pathways

The biosynthesis of spermine from putrescine is catalyzed by the consecutive action of two aminopropyltransferases, spermidine synthase and spermine synthase . Both reactions require the previous decarboxylation of S-adenosylmethionine (SAM), which is catalyzed by S-adenosylmethionine decarboxylase . SAM donates the aminopropyl group for the conversion of putrescine into spermidine, and subsequently of spermidine into spermine .

Pharmacokinetics

It did significantly increase spermine levels in the plasma . This suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation .

Result of Action

Spermine has been shown to have a variety of effects at the molecular and cellular level. For instance, it has been found to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus . Spermine also facilitates selective autophagic degradation of prion aggregates by binding to microtubule protein Tubb6 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of spermine. For example, in the plant pathogenic fungus Fusarium graminearum, spermidine (from which spermine is derived) was found to play a crucial role in responding to various environmental stresses . This suggests that the action of spermine could also be influenced by environmental conditions.

Safety and Hazards

Spermine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

Research on spermine has turned up a lot of new information about this essential polyamine, especially as it is able to counteract damage from abiotic stresses . Spermine has been shown to protect plants from a variety of environmental insults . In the field of cancer research, the role and the underlying mechanisms of spermine in cancer development and progression are still under investigation .

properties

IUPAC Name

N,N'-bis(3-azidopropyl)butane-1,4-diamine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N8.2C7H8O3S/c11-17-15-9-3-7-13-5-1-2-6-14-8-4-10-16-18-12;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-14H,1-10H2;2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYBGKXTXQYAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C(CCNCCCN=[N+]=[N-])CNCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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